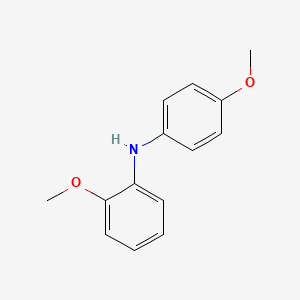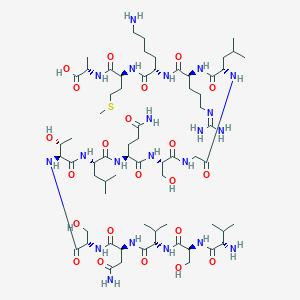
5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol
Descripción general
Descripción
5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidine analogues. It is a potent inhibitor of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. Due to its unique structure and mechanism of action, it has been extensively studied for its potential applications in cancer treatment and other scientific research fields.
Aplicaciones Científicas De Investigación
Analgesic and Anti-Inflammatory Properties
Research has shown that pyrimidine derivatives, like 5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol, have significant roles in medicinal chemistry due to their biological functions at a cellular level. A study highlights the design and synthesis of novel pyrimidine derivatives with potent analgesic and anti-inflammatory activities. Specifically, these derivatives displayed improved biological activities in this domain, underlining the importance of pyrimidine in developing therapeutic agents (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Antitumor Activity
Another significant application of 5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol derivatives is in cancer research. For example, a synthesized acyclonucleoside derivative of 5-fluorouracil, related to pyrimidine, was evaluated for its antitumor activity. This derivative showed promising results in inhibiting tumor growth, suggesting the potential of such compounds in cancer treatment (A. Rosowsky, S. H. Kim, & M. Wick, 1981).
Nucleic Acid Metabolism
Studies have also explored the impact of fluorinated pyrimidines on nucleic acid biosynthesis. This research is crucial for understanding how these compounds interact with cellular mechanisms, particularly in cancer cells. Such studies contribute to a deeper understanding of pyrimidine derivatives’ roles in biological processes and their potential therapeutic applications (P. Danneberg, B. Montag, & C. Heidelberger, 1958).
Corrosion Inhibition
Pyrimidine derivatives have also been investigated for their corrosion inhibition properties. Research has been conducted on the adsorption and corrosion inhibition characteristics of pyrimidine derivatives, demonstrating their effectiveness in protecting metals against corrosion. This application highlights the diverse potential of pyrimidine compounds beyond the biomedical field (S. Kaya et al., 2016).
Antifungal Activity
The synthesis of novel pyrimidine derivatives has been studied for their antifungal properties as well. Certain derivatives have shown high efficacy against various fungal pathogens, suggesting their potential as antifungal agents. This is another testament to the versatility and importance of pyrimidine derivatives in pharmaceutical research (Wenneng Wu et al., 2021).
Propiedades
IUPAC Name |
5-fluoro-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2OS/c1-3-4(7)5(10)9-6(8-3)11-2/h1-2H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURNDSLYFAVFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551850 | |
| Record name | 5-Fluoro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol | |
CAS RN |
6090-45-5 | |
| Record name | 5-Fluoro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



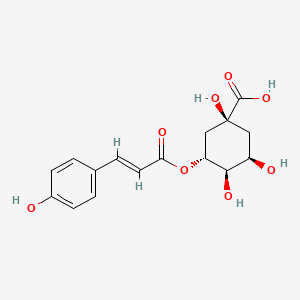
![6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3029199.png)
![N-[3-(Trimethoxysilyl)propyl]prop-2-enamide](/img/structure/B3029200.png)
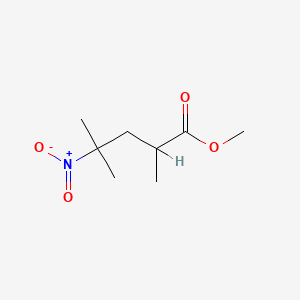
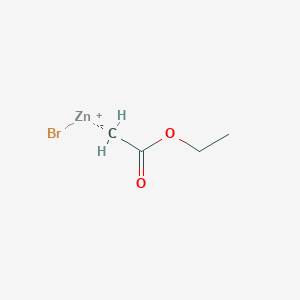
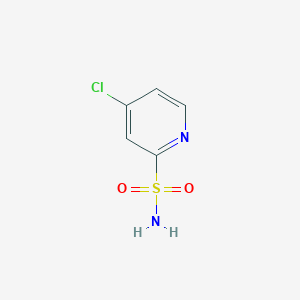
![6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B3029205.png)
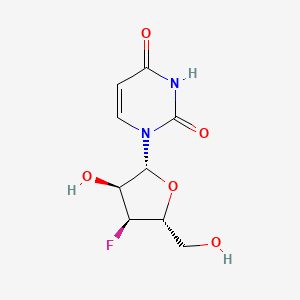
![6,10-Dioxaspiro[4.5]decane-7,9-dione](/img/structure/B3029208.png)

